

A Comparative Analysis of 1,5-Dicaffeoylquinic Acid from Diverse Plant Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,5-Dicaffeoylquinic acid**

Cat. No.: **B1669657**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **1,5-Dicaffeoylquinic Acid** Content, Extraction, and Biological Activity.

1,5-Dicaffeoylquinic acid (1,5-DCQA), a prominent member of the caffeoylquinic acid class of phenolic compounds, has garnered significant attention for its diverse pharmacological activities, including antioxidant, neuroprotective, and anti-inflammatory properties. This guide provides a comparative analysis of 1,5-DCQA from various plant sources, offering quantitative data, detailed experimental protocols, and insights into its mechanism of action to support research and development efforts.

Quantitative Comparison of 1,5-Dicaffeoylquinic Acid Content

The concentration of **1,5-Dicaffeoylquinic acid** varies considerably among different plant species and even between different parts of the same plant. The Asteraceae family, in particular, stands out as a rich source of this bioactive compound. The following table summarizes the quantitative data on 1,5-DCQA content in several plant species.

Plant Family	Species Name	Plant Part	1,5-Dicaffeoylquinic Acid Content (mg/kg dry weight)	Reference
Asteraceae	<i>Cynara scolymus</i> L.	Heads	3890	
	<i>Cynara scolymus</i> L.	Pomace	3269	
	<i>Hieracium pilosella</i> L.	Aerial Parts	10320	[1]
Artemisia verlotiorum Lamotte		Aerial Parts	34850	[2]
	<i>Helianthus tuberosus</i> L.	Tubers	Major Component (unquantified)	
	<i>Ainsliaea acerifolia</i>	Leaves	Present (quantified in extract)	[3][4]
<i>Chrysanthemum coronarium</i> L.		Aerial Parts	Isolated	
<i>Chrysanthemum morifolium</i> Ramat.		Flowers	Present	[5]
<i>Saussurea involucrata</i>		Cell Culture	512.7 mg/L (yield)	[6]
Lamiaceae	Various species	-	Not a major reported compound	

It is noteworthy that while the Lamiaceae family is rich in other phenolic compounds like rosmarinic acid, **1,5-dicaffeoylquinic acid** is not a significantly reported constituent in the surveyed literature for this family.

Experimental Protocols

Accurate quantification and comparison of 1,5-DCQA content necessitate standardized and validated experimental procedures. Below are detailed methodologies for a representative extraction and a common analytical technique.

Ultrasonic-Assisted Extraction (UAE) of 1,5-Dicaffeoylquinic Acid

This protocol provides a general framework for the efficient extraction of phenolic compounds, including 1,5-DCQA, from plant materials.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials and Equipment:

- Dried and powdered plant material (passed through an 80-mesh sieve)
- Ethanol (or Methanol)
- Distilled water
- Ultrasonic bath or probe sonicator
- Centrifuge
- Rotary evaporator
- Filter paper (e.g., Whatman No. 1)
- Volumetric flasks

Procedure:

- Sample Preparation: Weigh 1.0 g of the dried plant powder and place it into a 50 mL conical flask.

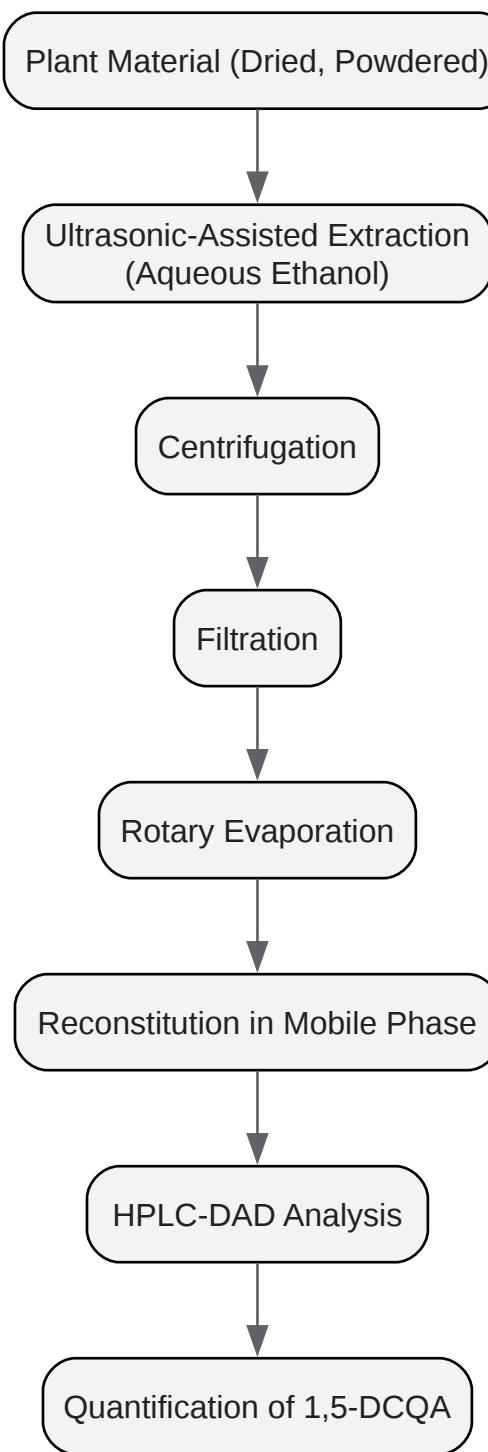
- Solvent Addition: Add 20 mL of 70% aqueous ethanol to the flask. The solid-to-liquid ratio can be optimized for different plant materials.
- Ultrasonic Extraction: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C. These parameters may require optimization depending on the plant matrix.
- Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
- Filtration: Filter the supernatant through filter paper to remove any remaining solid particles.
- Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.
- Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase used for HPLC analysis (e.g., 5 mL) and filter through a 0.45 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used, robust, and reliable method for the separation and quantification of 1,5-DCQA.[\[3\]](#)[\[4\]](#)

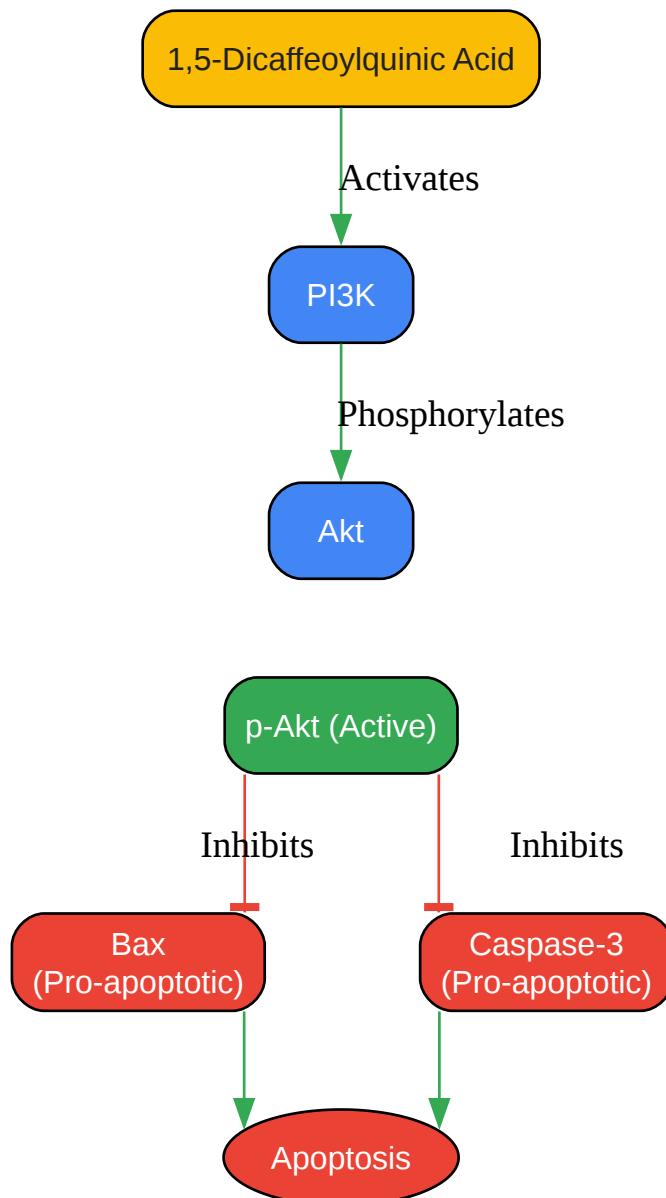
Instrumentation and Conditions:

- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: Acetonitrile


- Gradient Elution:
 - 0-10 min: 10-25% B
 - 10-25 min: 25-40% B
 - 25-30 min: 40-10% B
 - 30-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection Wavelength: 325 nm

Procedure:

- Standard Preparation: Prepare a stock solution of **1,5-dicaffeoylquinic acid** standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard.
- Sample Analysis: Inject the prepared plant extracts into the HPLC system.
- Quantification: Identify the 1,5-DCQA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 1,5-DCQA in the sample using the calibration curve.


Mandatory Visualizations

To better illustrate the experimental workflow and a key biological pathway influenced by dicaffeoylquinic acids, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for 1,5-DCQA analysis.

[Click to download full resolution via product page](#)

Caption: 1,5-DCQA's role in the PI3K/Akt signaling pathway.

Biological Activity and Signaling Pathways

Dicaffeoylquinic acids, including the 1,5-isomer, have been shown to exert their biological effects through various molecular pathways. One of the well-documented mechanisms is the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. [3][9][10]

Studies on the closely related isomer, 3,5-dicaffeoylquinic acid, have demonstrated its ability to protect cells from oxidative stress-induced apoptosis.[3][9][10] This protective effect is mediated by the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt (p-Akt) then phosphorylates and inactivates pro-apoptotic proteins such as Bax and prevents the activation of Caspase-3, ultimately inhibiting the apoptotic cascade.[3][9][10] The neuroprotective effects of 1,5-DCQA are also linked to the PI3K/Akt pathway, along with the stimulation of Trk A, inhibition of GSK3 β , and modulation of the Bcl-2/Bax ratio.

This comparative guide highlights the significant potential of **1,5-dicaffeoylquinic acid**, particularly from sources within the Asteraceae family. The provided data and protocols offer a valuable resource for researchers aiming to isolate, quantify, and further investigate the therapeutic applications of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family [scirp.org]
- 3. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 4. Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonic-Assisted Extraction of Phenolic Compounds from Lonicera similis Flowers at Three Harvest Periods: Comparison of Composition, Characterization, and Antioxidant Activity [mdpi.com]

- 9. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of 1,5-Dicaffeoylquinic Acid from Diverse Plant Sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669657#comparative-analysis-of-1-5-dicaffeoylquinic-acid-from-different-plant-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com